

# IUPAC nomenclature and structure of 3-(Methylthio)hexyl acetate.

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## Compound of Interest

Compound Name: 3-(Methylthio)hexyl acetate

Cat. No.: B1583398

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## An In-Depth Technical Guide to 3-(Methylthio)hexyl Acetate

This guide provides a comprehensive technical overview of **3-(Methylthio)hexyl acetate**, a molecule of significant interest to researchers, scientists, and professionals in the fields of flavor and fragrance chemistry, as well as drug development. This document delves into the compound's nomenclature, structure, synthesis, and spectroscopic characterization, offering field-proven insights and methodologies.

## Introduction and Chemical Identity

**3-(Methylthio)hexyl acetate** is a sulfur-containing ester recognized for its potent and complex aroma profile. It is a key contributor to the characteristic scent of various fruits, most notably passion fruit.<sup>[1]</sup> Its unique organoleptic properties, which include sulfurous, green, spicy, and tropical notes, make it a valuable ingredient in the flavor and fragrance industry.

Table 1: Chemical Identity of **3-(Methylthio)hexyl Acetate**

Identifier	Value	Source
IUPAC Name	3-methylsulfanylhexyl acetate	PubChem[2]
CAS Number	51755-85-2	RIFM
Molecular Formula	C <sub>9</sub> H <sub>18</sub> O <sub>2</sub> S	RIFM[1]
Molecular Weight	190.3 g/mol	RIFM[1]
Synonyms	Methylthio hexylacetate-3, Lychee mercaptan acetate	RIFM[1], Sigma-Aldrich
InChI Key	VIQXICKUKPVFRK- UHFFFAOYSA-N	Sigma-Aldrich
SMILES	CCCC(CCOC(=O)C)SC	Sigma-Aldrich

## IUPAC Nomenclature and Structural Elucidation

The systematic naming of **3-(Methylthio)hexyl acetate** according to the International Union of Pure and Applied Chemistry (IUPAC) rules provides a precise description of its molecular architecture. A step-by-step deconstruction of the name reveals the underlying structural features.

## Step-by-Step IUPAC Nomenclature

- Identify the Parent Functional Group: The molecule contains an ester functional group, which takes priority in naming. The name will therefore end in "-oate" or, in this common format, as an alkyl acetate.
- Identify the Alcohol and Carboxylic Acid Portions: The ester is formed from a substituted hexyl alcohol and acetic acid. Therefore, the base name is "hexyl acetate".
- Number the Parent Carbon Chain: The hexyl chain is numbered starting from the carbon attached to the ester oxygen. This ensures the lowest possible locants for substituents.
- Identify and Locate Substituents: A methylthio group (-SCH<sub>3</sub>) is attached to the third carbon of the hexyl chain.

- Assemble the Full IUPAC Name: Combining these elements gives the name **3-(Methylthio)hexyl acetate**. An alternative, equally valid IUPAC name is 3-methylsulfanylhexyl acetate.<sup>[2]</sup>

## Chemical Structure

The structure of **3-(Methylthio)hexyl acetate** is characterized by a six-carbon chain with a methylthio substituent at the third position and an acetate group at the first position. The presence of a stereocenter at the third carbon atom means that the molecule can exist as two enantiomers, **(R)-3-(Methylthio)hexyl acetate** and **(S)-3-(Methylthio)hexyl acetate**.<sup>[1]</sup>

Caption: Chemical structure of **3-(Methylthio)hexyl acetate**.

## Synthesis of 3-(Methylthio)hexyl Acetate

The synthesis of **3-(Methylthio)hexyl acetate** is typically achieved through a two-step process, starting from a readily available precursor. A common and logical synthetic route involves the preparation of the precursor alcohol, 3-(methylthio)-1-hexanol, followed by its esterification.

## Synthesis of 3-(Methylthio)-1-hexanol

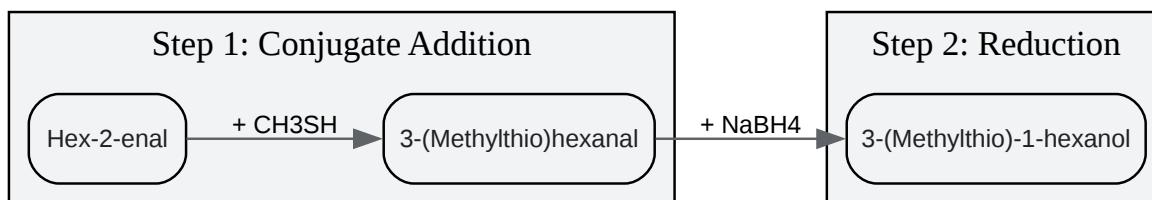
A plausible method for the synthesis of 3-(methylthio)-1-hexanol involves the conjugate addition of methyl mercaptan to an  $\alpha,\beta$ -unsaturated aldehyde, followed by reduction of the aldehyde group.

### Step 1: Conjugate Addition of Methyl Mercaptan to Hex-2-enal

In this step, methyl mercaptan ( $\text{CH}_3\text{SH}$ ) is added to hex-2-enal. The reaction proceeds via a Michael addition, where the thiolate anion acts as a nucleophile and attacks the  $\beta$ -carbon of the  $\alpha,\beta$ -unsaturated aldehyde.

### Step 2: Reduction of 3-(Methylthio)hexanal

The resulting 3-(methylthio)hexanal is then reduced to the corresponding primary alcohol, 3-(methylthio)-1-hexanol, using a suitable reducing agent such as sodium borohydride ( $\text{NaBH}_4$ ).

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Caption: Synthetic pathway to 3-(Methylthio)-1-hexanol.

## Esterification of 3-(Methylthio)-1-hexanol

The final step in the synthesis is the esterification of 3-(methylthio)-1-hexanol to yield **3-(methylthio)hexyl acetate**. A standard and efficient method for this transformation is the reaction of the alcohol with acetic anhydride in the presence of a base catalyst, such as pyridine.

This protocol is a general method for the acetylation of primary alcohols and can be adapted for 3-(methylthio)-1-hexanol.

- **Dissolution:** Dissolve 3-(methylthio)-1-hexanol (1.0 equivalent) in dry pyridine (5-10 mL per mmol of alcohol) in a round-bottom flask equipped with a magnetic stirrer, under an inert atmosphere (e.g., argon or nitrogen).
- **Addition of Acetic Anhydride:** Cool the solution to 0 °C using an ice bath. Add acetic anhydride (1.5-2.0 equivalents) dropwise to the stirred solution.
- **Reaction:** Allow the reaction mixture to warm to room temperature and stir until the starting alcohol is completely consumed. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Quenching:** Once the reaction is complete, cool the mixture again to 0 °C and quench the excess acetic anhydride by the slow addition of methanol.
- **Work-up:** Remove the pyridine by co-evaporation with toluene under reduced pressure. Dissolve the residue in a suitable organic solvent such as dichloromethane or ethyl acetate.

- **Washing:** Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO<sub>3</sub>, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude **3-(methylthio)hexyl acetate**.
- **Purification:** The crude product can be purified by vacuum distillation or column chromatography on silica gel.

## Spectroscopic Analysis

The structure of **3-(Methylthio)hexyl acetate** can be unequivocally confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

## Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available, fully assigned experimental NMR spectrum for **3-(methylthio)hexyl acetate** is not readily found in the literature, the expected chemical shifts and multiplicities can be predicted based on the known effects of the functional groups present in the molecule.

Table 2: Predicted <sup>1</sup>H NMR Spectral Data for **3-(Methylthio)hexyl Acetate**

Proton Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity
H-1	~ 4.1 - 4.3	t
H-2	~ 1.6 - 1.8	m
H-3	~ 2.8 - 3.0	m
H-4	~ 1.4 - 1.6	m
H-5	~ 1.3 - 1.5	m
H-6	~ 0.9	t
-SCH <sub>3</sub>	~ 2.1	s
-OCOCH <sub>3</sub>	~ 2.0	s

Table 3: Predicted <sup>13</sup>C NMR Spectral Data for **3-(Methylthio)hexyl Acetate**

Carbon Assignment	Predicted Chemical Shift ( $\delta$ , ppm)
C-1	~ 64
C-2	~ 35
C-3	~ 45
C-4	~ 30
C-5	~ 22
C-6	~ 14
-SCH <sub>3</sub>	~ 15
-OCOCH <sub>3</sub>	~ 171
-OCOCH <sub>3</sub>	~ 21

## Infrared (IR) Spectroscopy

The IR spectrum of **3-(Methylthio)hexyl acetate** will exhibit characteristic absorption bands corresponding to its functional groups.

Table 4: Characteristic IR Absorption Bands for **3-(Methylthio)hexyl Acetate**

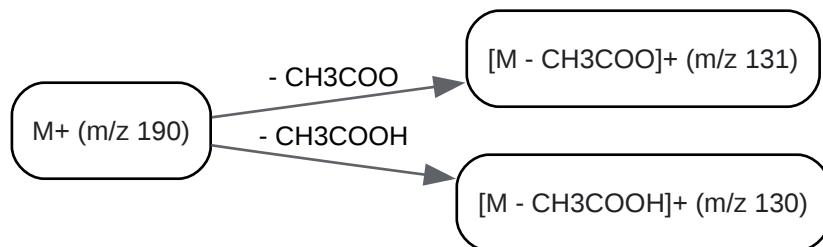
Wavenumber (cm <sup>-1</sup> )	Functional Group	Vibrational Mode
~ 1740	Ester (C=O)	Stretch
~ 1240	Ester (C-O)	Stretch
~ 2850-2960	Alkyl (C-H)	Stretch
~ 1375 & 1465	Alkyl (C-H)	Bend
~ 600-700	Thioether (C-S)	Stretch

## Mass Spectrometry (MS)

The mass spectrum of **3-(Methylthio)hexyl acetate** provides valuable information about its molecular weight and fragmentation pattern under electron ionization (EI). The molecular ion peak ( $[M]^+$ ) is expected at  $m/z = 190$ .

Analysis of the Fragmentation Pattern:

- Loss of the Acetoxy Group: A common fragmentation pathway for esters is the loss of the acetoxy group ( $\text{CH}_3\text{COO}\cdot$ ), which would result in a fragment ion at  $m/z = 131$ .
- Loss of Acetic Acid: Another characteristic fragmentation is the loss of a neutral molecule of acetic acid ( $\text{CH}_3\text{COOH}$ ), leading to a fragment ion at  $m/z = 130$ .
- Cleavage  $\alpha$  to the Sulfur Atom: Cleavage of the C-S bond can lead to various fragment ions. For instance, cleavage of the bond between C-3 and the sulfur atom could result in a fragment containing the sulfur atom.
- McLafferty Rearrangement: A McLafferty rearrangement involving the ester carbonyl group could lead to a characteristic fragment ion.



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- To cite this document: BenchChem. [IUPAC nomenclature and structure of 3-(Methylthio)hexyl acetate.]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1583398#iupac-nomenclature-and-structure-of-3-methylthio-hexyl-acetate>]

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